molecular formula C32H29F5N3NaO5 B13427075 Elagolix Methoxy-d3 Sodium Salt

Elagolix Methoxy-d3 Sodium Salt

Cat. No.: B13427075
M. Wt: 656.6 g/mol
InChI Key: DQYGXRQUFSRDCH-AEPDTUAESA-M
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Description

Elagolix Methoxy-d3 Sodium Salt is a derivative of Elagolix, a non-peptide gonadotropin-releasing hormone receptor antagonist. This compound is primarily used in the management of hormone-dependent diseases such as endometriosis and uterine fibroids . The methoxy-d3 variant is labeled with deuterium, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elagolix Methoxy-d3 Sodium Salt involves several steps, starting with the preparation of the core uracil structure. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:

Chemical Reactions Analysis

Types of Reactions: Elagolix Methoxy-d3 Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

Elagolix Methoxy-d3 Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Elagolix Methoxy-d3 Sodium Salt exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen production. The suppression of estrogen levels helps manage symptoms associated with endometriosis and uterine fibroids .

Comparison with Similar Compounds

Uniqueness: Elagolix Methoxy-d3 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .

Properties

Molecular Formula

C32H29F5N3NaO5

Molecular Weight

656.6 g/mol

IUPAC Name

sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3;

InChI Key

DQYGXRQUFSRDCH-AEPDTUAESA-M

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+]

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Origin of Product

United States

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